molecular formula C14H24N6O B2561946 2-(4-(6-piperazin-1-ylpyridazin-3-yl)piperazin-1-yl)ethanol CAS No. 1023816-51-4

2-(4-(6-piperazin-1-ylpyridazin-3-yl)piperazin-1-yl)ethanol

Cat. No.: B2561946
CAS No.: 1023816-51-4
M. Wt: 292.387
InChI Key: SFMBINQJSXTGAC-UHFFFAOYSA-N
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Description

2-(4-(6-piperazin-1-ylpyridazin-3-yl)piperazin-1-yl)ethanol is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research, including drug development, organic synthesis, and material science. This compound is characterized by the presence of piperazine and pyridazine rings, which contribute to its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 2-(4-(6-piperazin-1-ylpyridazin-3-yl)piperazin-1-yl)ethanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine . The resulting intermediate is then subjected to further reactions, such as intramolecular cyclization mediated by polyphosphoric acid, to yield the final product . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

2-(4-(6-piperazin-1-ylpyridazin-3-yl)piperazin-1-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease . Additionally, it has shown promise in the development of anticancer agents, particularly in targeting poly (ADP-ribose) polymerase in human breast cancer cells . Its unique structure also makes it valuable in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(6-piperazin-1-ylpyridazin-3-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . In cancer research, it inhibits the activity of poly (ADP-ribose) polymerase, leading to increased DNA damage and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-(4-(6-piperazin-1-ylpyridazin-3-yl)piperazin-1-yl)ethanol include other piperazine and pyridazine derivatives, such as 2-{4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl}ethanol dihydrochloride . These compounds share structural similarities but may differ in their specific chemical reactivity and biological activity. The uniqueness of this compound lies in its combination of piperazine and pyridazine rings, which contribute to its diverse applications and potential therapeutic benefits.

Properties

IUPAC Name

2-[4-(6-piperazin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O/c21-12-11-18-7-9-20(10-8-18)14-2-1-13(16-17-14)19-5-3-15-4-6-19/h1-2,15,21H,3-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMBINQJSXTGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)N3CCN(CC3)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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